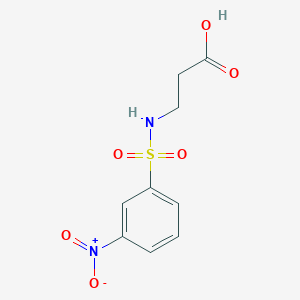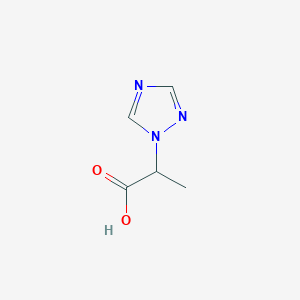
N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. These reactions need to be carefully planned and carried out to ensure the correct product is formed.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide valuable information about the structure and properties of the original compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other substances. These properties can be measured experimentally and can provide valuable information about the compound’s structure and purity.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Studies have focused on synthesizing related compounds and analyzing their structures to understand their potential applications better. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a related compound, using immobilized lipase, highlights advancements in synthetic approaches for producing intermediates for antimalarial drugs (Magadum & Yadav, 2018). Another study on the synthesis, structure, and molecular docking of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide elucidates its anticancer activity through in silico modeling (Sharma et al., 2018).
Pharmacological Activities
Research into derivatives of N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has revealed significant pharmacological potentials. For instance, compounds structurally related to the query have shown promising anticancer, anti-inflammatory, and analgesic activities. A study focusing on synthesized 2-(substituted phenoxy) acetamide derivatives explored their potential as anticancer and anti-inflammatory agents, highlighting the significant activity of specific compounds against breast cancer and neuroblastoma cell lines (Rani et al., 2014).
Molecular Docking and Antioxidant Activities
Further research includes molecular docking analyses to predict the interaction of these compounds with biological targets. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activities, demonstrating significant potential (Chkirate et al., 2019). These findings underscore the versatility and potential of N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide analogs in medicinal chemistry and drug development.
Safety And Hazards
The safety and hazards associated with a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.
Orientations Futures
Future directions for research on a compound can include further studies to better understand its properties, development of new synthesis methods, or exploration of its potential applications in areas such as medicine or materials science.
Please note that this is a general approach and the specific steps may vary depending on the nature of the compound and the available resources. For a specific compound like “N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often provide access to these resources. Alternatively, you can consult with a chemist or other expert in the field. They may be able to provide more specific guidance based on their knowledge and experience.
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-13-7-9-14(10-8-13)21-11-17(20)19-16-6-4-5-15(18)12(16)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIQYHOYXQYGQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)





![[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1317910.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317914.png)

